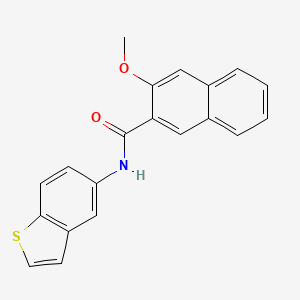

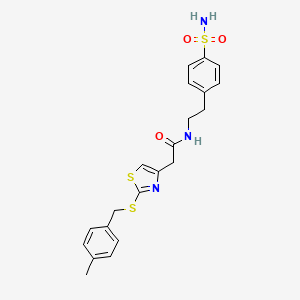

N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide, also known as AMBX3, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMBX3 is a synthetic cannabinoid that acts as a selective agonist for the CB2 receptor, which is primarily expressed on immune cells.

Scientific Research Applications

Inhibition of Cell Adhesion Molecules

Compounds related to N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide have been investigated for their ability to inhibit the expression of cell adhesion molecules such as E-selectin, ICAM-1, and VCAM-1. These molecules play crucial roles in inflammation and related diseases. The inhibition of these molecules can decrease the adherence of neutrophils to activated endothelial cells, suggesting potential anti-inflammatory applications. For instance, PD 144795, a sulfoxide analog of this compound class, was found to be orally active in several models of inflammation, indicating its potential as an anti-inflammatory agent (Boschelli et al., 1995).

Antibacterial and Antifungal Activities

Thiophene-3-carboxamide derivatives, structurally related to this compound, have shown antibacterial and antifungal activities. These compounds exhibit promising biological activities due to their structural configuration, which may lock the molecular conformation and enhance their bioactivity. Such compounds could serve as leads for the development of new antimicrobial agents (Vasu et al., 2005).

Heterogeneous Catalysis

Amide functionalized covalent organic frameworks (COFs) incorporating benzene-1,3,5-tricarboxamides (BTAs) demonstrate significant potential in heterogeneous catalysis, particularly in facilitating Knoevenagel condensation reactions. This application underscores the versatility of BTA-based amines, such as N1,N3,N5-tris(4-aminophenyl)benzene-1,3,5-tricarboxamide (TABTA), for constructing crystalline COFs with built-in amide active sites. These COFs could offer efficient and reusable catalysts for various organic transformations, highlighting the broad utility of this compound and its derivatives in catalytic processes (Li et al., 2019).

Mechanism of Action

Target of Action

The compound, also known as N-(benzo[b]thiophen-5-yl)-3-methoxy-2-naphthamide, primarily targets the Collapsin Response Mediator Protein 2 (CRMP2) . CRMP2 is a microtubule-associated protein that plays a crucial role in the expression of chronic pain by regulating voltage-gated calcium and sodium channels .

Mode of Action

The compound interacts with CRMP2, potentially decreasing its phosphorylation level in cortical tissues . This interaction can modulate the function of voltage-gated calcium and sodium channels, which are essential for nociceptive signal transmission .

Biochemical Pathways

The compound’s action primarily affects the nociceptive signaling pathway . By interacting with CRMP2, it can influence the function of voltage-gated calcium and sodium channels, which play a key role in this pathway .

Biochemical Analysis

Cellular Effects

Molecular Mechanism

It is crucial to investigate how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on how the effects of N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide vary with different dosages in animal models .

properties

IUPAC Name |

N-(1-benzothiophen-5-yl)-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2S/c1-23-18-12-14-5-3-2-4-13(14)11-17(18)20(22)21-16-6-7-19-15(10-16)8-9-24-19/h2-12H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWOXDPUSNLZQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,4,6-trimethylphenyl)methyl]prop-2-enamide](/img/structure/B2939818.png)

![Lithium 7-fluoro-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2939819.png)

![N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2939825.png)

![4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl acetate](/img/structure/B2939827.png)

![3-(Hydroxymethyl)-8-thiabicyclo[3.2.1]octane 8,8-dioxide](/img/structure/B2939834.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2939836.png)

![1-[6-(Pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2939839.png)